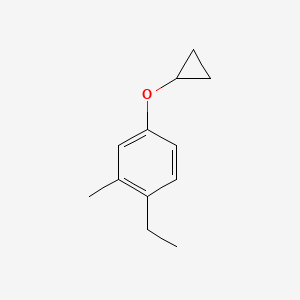
3-Tert-butoxy-5-(cyclopropylmethyl)phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Tert-butoxy-5-(cyclopropylmethyl)phenol is an organic compound that belongs to the class of phenols Phenols are characterized by the presence of a hydroxyl group (-OH) attached to an aromatic hydrocarbon group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Tert-butoxy-5-(cyclopropylmethyl)phenol can be achieved through several methods. One common approach involves the protection of phenols as tert-butyl ethers under mild conditions. This method typically uses zinc dust and an excess of tert-butyl chloride to selectively protect the phenolic hydroxyl group . The reaction conditions are mild, and the process yields good to excellent results without affecting other functional groups present in the molecule.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar protection strategies. The use of efficient catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Industrial processes may also incorporate advanced purification techniques to ensure the compound meets the required specifications for various applications.
化学反応の分析
Types of Reactions
3-Tert-butoxy-5-(cyclopropylmethyl)phenol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or other reduced products.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted phenols with different functional groups.
科学的研究の応用
3-Tert-butoxy-5-(cyclopropylmethyl)phenol has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s phenolic structure makes it a potential candidate for studying enzyme interactions and biological pathways.
Medicine: Research into its potential therapeutic properties, such as antioxidant or antimicrobial activities, is ongoing.
Industry: It can be used in the development of new materials, coatings, and chemical intermediates for various industrial processes.
作用機序
The mechanism of action of 3-Tert-butoxy-5-(cyclopropylmethyl)phenol involves its interaction with molecular targets and pathways. The phenolic hydroxyl group can participate in hydrogen bonding and other interactions with biological molecules. The tert-butoxy and cyclopropylmethyl groups may influence the compound’s lipophilicity and ability to penetrate cell membranes, affecting its overall bioactivity.
類似化合物との比較
Similar Compounds
3-Tert-butylphenol: Similar in structure but lacks the cyclopropylmethyl group.
3-Cyclopropylmethylphenol: Similar but lacks the tert-butoxy group.
4-Tert-butoxyphenol: Similar but with the tert-butoxy group in a different position.
Uniqueness
3-Tert-butoxy-5-(cyclopropylmethyl)phenol is unique due to the combination of its tert-butoxy and cyclopropylmethyl substituents
特性
分子式 |
C14H20O2 |
|---|---|
分子量 |
220.31 g/mol |
IUPAC名 |
3-(cyclopropylmethyl)-5-[(2-methylpropan-2-yl)oxy]phenol |
InChI |
InChI=1S/C14H20O2/c1-14(2,3)16-13-8-11(6-10-4-5-10)7-12(15)9-13/h7-10,15H,4-6H2,1-3H3 |
InChIキー |
LIOXANHVJZFVIJ-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC1=CC(=CC(=C1)O)CC2CC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















